2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
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Overview
Description
2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[222]octan-3-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide or an acid catalyst like trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of advanced materials, including polymers with specific mechanical and thermal properties
Mechanism of Action
The mechanism by which 2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one exerts its effects is not fully understood. its molecular structure suggests it may interact with specific enzymes or receptors, influencing various biochemical pathways. The compound’s bicyclic structure could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: A similar bicyclic compound used as a bioisostere of the phenyl ring.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different physicochemical properties.
Cubane: Known for its unique cubic structure and stability under specific conditions.
Uniqueness
2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[22
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-13-3-4-15(20-2)12(9-13)10-14-16(18)11-5-7-17(14)8-6-11/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDDXBMYLSHGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3CCN2CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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